(2Z)-N-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
CAS No.: 1321704-29-3
Cat. No.: VC5838020
Molecular Formula: C24H20ClNO4S
Molecular Weight: 453.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1321704-29-3 |
|---|---|
| Molecular Formula | C24H20ClNO4S |
| Molecular Weight | 453.94 |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
| Standard InChI | InChI=1S/C24H20ClNO4S/c1-15-7-11-19(12-8-15)31(27,28)22-13-17-5-4-6-21(29-3)23(17)30-24(22)26-18-10-9-16(2)20(25)14-18/h4-14H,1-3H3 |
| Standard InChI Key | QCDFIROHXHGCAG-LCUIJRPUSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)C)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(2Z)-N-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine (CAS No. 1321704-29-3) has the molecular formula C₂₄H₂₀ClNO₄S and a molecular weight of 453.94 g/mol. Its IUPAC name reflects the Z-configuration of the imine double bond and the positions of substituents on the chromene and phenyl rings. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)C)Cl |
| InChIKey | QCDFIROHXHGCAG-LCUIJRPUSA-N |
| PubChem CID | 2134385 |
The chromene core (2H-1-benzopyran) is substituted at position 3 with a 4-methylbenzenesulfonyl group and at position 8 with a methoxy group. The imine nitrogen at position 2 is bonded to a 3-chloro-4-methylphenyl group, introducing steric and electronic effects critical to its reactivity .
Stereochemical Considerations
The Z-configuration of the imine bond (C=N) is stabilized by intramolecular interactions between the sulfonyl group and the chromene oxygen. X-ray crystallographic studies of analogous copper(II) complexes reveal that such imine ligands adopt planar geometries, with bond lengths between the metal center and imine nitrogen ranging from 1.930(2) Å to 2.053(2) Å . These structural insights suggest that the sulfonyl group enhances rigidity, potentially influencing biological target binding.
Synthesis and Reaction Pathways
Condensation-Based Strategies
The primary synthetic route involves condensation between 2-aminocoumarin derivatives and substituted benzaldehydes. For example, reacting 8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-amine with 3-chloro-4-methylbenzaldehyde in anhydrous DCM under acidic conditions yields the target imine. Catalytic amounts of p-toluenesulfonic acid (PTSA) are often employed to accelerate imine formation, with reaction times ranging from 6–12 hours at reflux .
Representative Procedure:
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Combine 8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-amine (1.5 equiv), 3-chloro-4-methylbenzaldehyde (1.0 equiv), and CuBr (0.02 mmol) in DCE/DCM.
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Add triethylamine (3.0 equiv) dropwise under N₂.
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Heat at 80°C for 2–4 hours, monitor by TLC.
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Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography .
Structural and Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray data for related copper(II) complexes reveal key structural motifs. In [Cu(L)Cl₂] complexes (L = 2-iminocoumarin ligands), the imine nitrogen coordinates to the metal center with bond lengths of 1.957(2) Å, while the sulfonyl oxygen engages in weak interactions (2.6959(7) Å) . These findings imply that the sulfonyl group may participate in secondary bonding interactions, stabilizing specific conformations.
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at 1640–1620 cm⁻¹ (C=N stretch) and 1350–1300 cm⁻¹ (S=O asymmetric stretch) confirm the imine and sulfonyl functionalities .
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NMR: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 8.35 (s, 1H, N=CH), 7.82–7.45 (m, aromatic protons), and 3.90 (s, 3H, OCH₃) .
Biological Activities and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Chloro Substituent: The 3-chloro group on the phenyl ring enhances lipophilicity, improving membrane permeability .
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Sulfonyl Group: Electron-withdrawing effects stabilize the imine bond and facilitate π-stacking with aromatic residues in enzyme active sites .
Applications in Medicinal Chemistry
Antibacterial Agents
Chromene-imine derivatives show moderate activity against Gram-positive bacteria (MIC = 8–32 μg/mL), attributed to their ability to disrupt cell wall biosynthesis . The sulfonyl group may inhibit penicillin-binding proteins (PBPs) through competitive binding.
Anticancer Drug Candidates
Preliminary studies highlight the role of the imine moiety in chelating transition metals (e.g., Cu²⁺, Fe³⁺), generating reactive oxygen species (ROS) that trigger cancer cell death . Modifications at the 4-methylphenyl position could optimize tumor selectivity.
Future Directions and Challenges
Synthetic Optimization
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Develop enantioselective routes using chiral auxiliaries or asymmetric catalysis .
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Explore microwave-assisted synthesis to reduce reaction times and improve yields.
Biological Profiling
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Conduct in vivo toxicity studies to assess therapeutic indices.
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Evaluate pharmacokinetic properties, including plasma stability and metabolic clearance.
Computational Modeling
Molecular dynamics simulations could predict binding affinities for targets like EGFR or HER2, guiding rational drug design .
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